Serabelisib is classified as a small molecule drug and is categorized under phosphatidylinositol 3-kinase inhibitors. It has been evaluated in clinical trials for its efficacy against several types of cancer, including breast cancer, endometrial cancer, and head and neck cancers . The compound is currently in Phase 2 clinical trials, indicating its advanced stage of development .
Serabelisib features a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine core. The molecular formula is , with an InChIKey of BLGWHBSBBJNKJO-UHFFFAOYSA-N . The specific arrangement of atoms allows Serabelisib to effectively bind to the ATP-binding pocket of phosphatidylinositol 3-kinase delta and gamma isoforms.
These structural attributes contribute to its competitive inhibition of phosphatidylinositol 3-kinase activity.
Serabelisib primarily undergoes one significant reaction in its mechanism of action:
This reaction illustrates how Serabelisib binds competitively to the ATP-binding site of phosphatidylinositol 3-kinase delta and gamma isoforms, inhibiting their enzymatic activity. The compound does not undergo significant decomposition under physiological conditions, allowing it to maintain efficacy during therapeutic applications.
The mechanism of action for Serabelisib revolves around its ability to inhibit phosphatidylinositol 3-kinase delta and gamma isoforms by binding to their ATP-binding pockets. This competitive inhibition prevents adenosine triphosphate from binding, which is critical for the enzyme's activity in phosphorylating downstream signaling molecules involved in cell growth and survival . By disrupting this signaling pathway, Serabelisib can induce cell cycle arrest and promote apoptosis in cancer cells.
While specific data such as melting point or boiling point are not widely available due to the investigational status of Serabelisib, it is known to exhibit:
The compound's chemical properties include:
Serabelisib has shown promise in preclinical studies demonstrating antitumor activity against various cancers where the phosphatidylinositol 3-kinase pathway is dysregulated. It has been evaluated in multiple cancer cell lines and animal models, providing a rationale for further clinical trials aimed at assessing its efficacy in human patients . The ongoing research suggests that Serabelisib could be a valuable addition to targeted cancer therapies, particularly for patients with aberrations in the phosphatidylinositol 3-kinase signaling pathway.
The phosphatidylinositol 3-kinase (PI3K) family comprises lipid kinases divided into three classes (I–III) based on structure, substrate specificity, and cellular functions. Class I PI3Ks—further categorized into class IA (p110α, p110β, p110δ) and class IB (p110γ)—are directly implicated in oncogenic signaling. These enzymes phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a critical second messenger that recruits Akt and other pleckstrin homology (PH) domain-containing proteins to the plasma membrane. This cascade regulates cell survival, proliferation, metabolism, and angiogenesis [3] [6] [8].
Table 1: Class I PI3K Isoforms and Their Roles in Cancer
Isoform | Gene | Primary Expression | Activation Mechanism | Oncogenic Alterations |
---|---|---|---|---|
p110α | PIK3CA | Ubiquitous | Receptor tyrosine kinases (RTKs) | Gain-of-function mutations (e.g., H1047R, E545K) in 10-30% of solid tumors |
p110β | PIK3CB | Ubiquitous | GPCRs, RTKs | Amplification in PTEN-deficient cancers |
p110δ | PIK3CD | Hematopoietic cells | Immune receptors (BCR, TCR) | Mutations in leukemias/lymphomas |
p110γ | PIK3CG | Immune cells, heart | GPCRs | Overexpression in inflammation-associated cancers |
Among these isoforms, p110α (encoded by PIK3CA) is the most frequently mutated in solid tumors, including 40% of hormone receptor-positive breast cancers, 30% of endometrial cancers, and 15-30% of colorectal cancers [4] [6] [10]. These mutations result in constitutive pathway activation independent of upstream growth factors, driving uncontrolled cellular growth. In contrast, p110β becomes critical in PTEN-null tumors due to its ability to utilize GPCR inputs, while p110δ/γ drive hematologic malignancies [3] [8].
PI3Kα is a heterodimer consisting of a p110α catalytic subunit and a p85 regulatory subunit. Under physiological conditions, RTK activation (e.g., EGFR, HER2) relieves p85-mediated inhibition of p110α, enabling PIP₃ production. PIP₃ then recruits Akt to the membrane, where it undergoes phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2. Activated Akt phosphorylates downstream effectors like mTORC1, GSK-3β, and FOXO transcription factors, collectively promoting anabolic processes and suppressing apoptosis [6] [8] [10].
In cancer, PIK3CA mutations cluster in three "hotspots": the helical domain (E542K, E545K), the C2 domain, and the kinase domain (H1047R). These mutations enhance p110α membrane localization, lipid kinase activity, or disrupt inhibitory interactions with p85. Consequently, tumors exhibit:
Notably, PIK3CA mutations often co-occur with PTEN loss or HER2 amplification, creating redundancy that limits the efficacy of single-pathway inhibitors [4] [10].
Discovery and MechanismSerabelisib (TAK-117, INK1117, MLN-1117) is an orally bioavailable, ATP-competitive small-molecule inhibitor selectively targeting p110α. Discovered through structure-based drug design, it exhibits nanomolar potency against PI3Kα (IC₅₀ = 21 nM) with >100-fold selectivity over other class I isoforms (PI3Kβ/γ/δ), class II/III PI3Ks, and mTOR [5] [9]. This specificity minimizes off-target effects on immune cells, preserving T-cell and B-cell function—a limitation of pan-PI3K inhibitors [3] [9].
Preclinical EfficacyIn PIK3CA-mutant tumor models, serabelisib demonstrates:
Clinical DevelopmentSerabelisib entered clinical trials for advanced solid tumors with PIK3CA mutations or PTEN loss (NCT01449370, NCT01899053). Early-phase studies confirmed:
Table 2: Serabelisib vs. Other PI3Kα Inhibitors in Clinical Development
Inhibitor | Selectivity | Key Indications | Clinical Status | Distinguishing Features |
---|---|---|---|---|
Serabelisib | PI3Kα (IC₅₀ = 21 nM) | Breast, endometrial cancers | Phase I/II (discontinued) | Minimal immune suppression; synergistic with mTOR inhibitors |
Alpelisib | PI3Kα (IC₅₀ = 5 nM) | HR+/HER2- breast cancer | FDA-approved (2019) | Combined with fulvestrant; hyperglycemia management required |
Inavolisib | PI3Kα degrader | HR+/HER2- breast cancer | Phase III | Enhanced degradation of mutant p110α; reduced pathway reactivation |
RLY-2608 | Mutant-PI3Kα | Advanced solid tumors | Phase I | Sparing of wild-type PI3Kα; mitigates hyperinsulinemia |
Position in PI3K TherapeuticsSerabelisib exemplifies the evolution from pan-PI3K inhibitors (e.g., buparlisib) to isoform-selective agents. Its clinical limitations as a monotherapy—modest efficacy and compensatory hyperinsulinemia—highlighted the necessity for combinatorial approaches [1] [4] [9]. Key strategies include:
Despite discontinuation of its development, serabelisib provided foundational insights for next-generation PI3Kα inhibitors, such as mutant-specific agents (e.g., RLY-2608) and proteolysis-targeting chimeras (PROTACs), which aim to improve therapeutic windows [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7